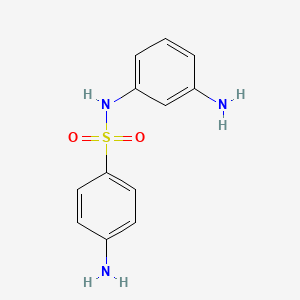
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine is a nucleoside analogue, which means it is a chemically modified version of a natural nucleoside Nucleosides are essential components of nucleic acids, such as DNA and RNA, and play crucial roles in various cellular processes, including DNA replication and repair, RNA transcription, and cell signaling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribothymidine or uridine.
Thiol-Ene Addition: The key step involves the photoinduced thiol-ene addition of various thiols to the 3’-exomethylene derivatives of the sugar.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analogue.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its interactions with enzymes involved in nucleic acid metabolism.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine involves its incorporation into nucleic acids, where it acts as an antimetabolite. By competing with natural nucleosides, it disrupts DNA and RNA synthesis, leading to cytotoxic effects. This disruption can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)uracil: Similar structure but with uracil instead of thymine.
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)cytosine: Similar structure but with cytosine instead of thymine.
Uniqueness
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine is unique due to its specific modifications, which confer distinct biological activities. Its cyano group and deoxy modifications enhance its stability and bioactivity, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
117174-35-3 |
|---|---|
分子式 |
C11H13N3O5 |
分子量 |
267.24 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O5/c1-5-3-14(11(18)13-9(5)17)10-8(16)6(2-12)7(4-15)19-10/h3,6-8,10,15-16H,4H2,1H3,(H,13,17,18)/t6-,7+,8+,10+/m0/s1 |
InChIキー |
DWXOIPDJUIXUPY-OKJYPTKPSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)C#N)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



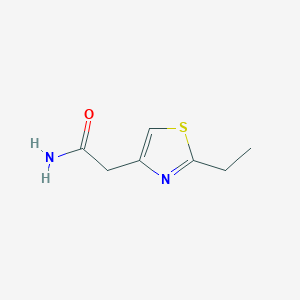
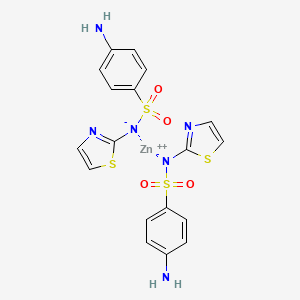

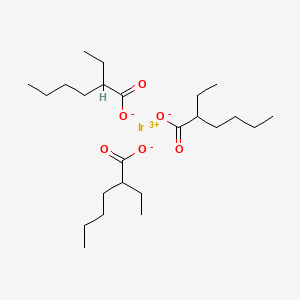
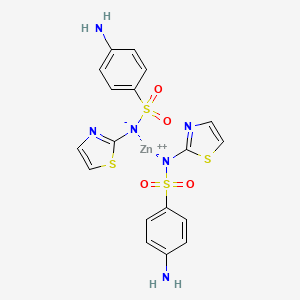
![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)
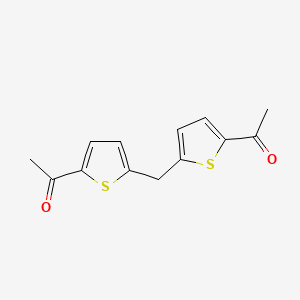
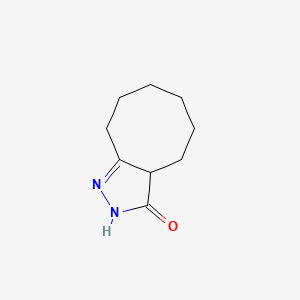
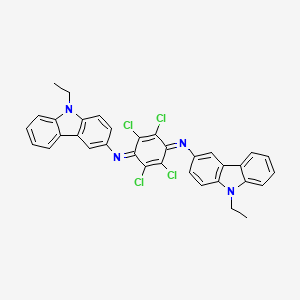
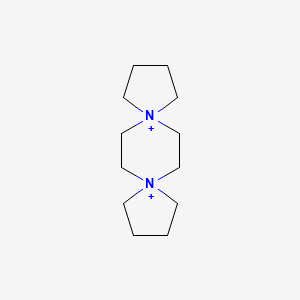
![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)

